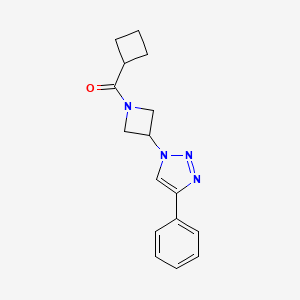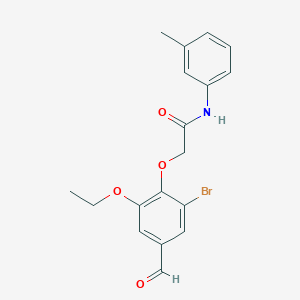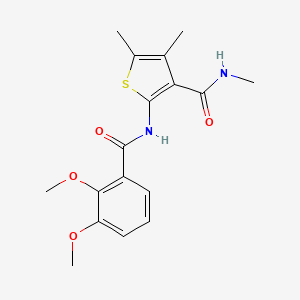![molecular formula C9H9ClF3NO2 B2357568 (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl CAS No. 2177264-44-5](/img/structure/B2357568.png)
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl, also known as TFB-TBOA, is a chemical compound that is commonly used in scientific research. This compound is a selective blocker of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate in the brain. In
Scientific Research Applications
1. Synthesis of Complex Heterocyclic Compounds
Research has explored the synthesis of various complex heterocyclic compounds using related benzo[b]furan derivatives. For example, N,N-Dialkylhydrazides of S-(4,6,7-trichloro-2,5-dihydroxy-2,3-dihydrobenzo[b]-3-furanyl)dithiocarbonic acids were synthesized from related benzo[b]furan compounds, demonstrating the versatility of these compounds in chemical synthesis (Gulbis & Valters, 2001).
2. Antiangiogenic Activity
Benzo[b]furan derivatives have been evaluated for their potential in inhibiting angiogenesis, a critical process in cancer progression. For instance, specific 3-(imidazol-4(5)-ylmethylene)-2,3-dihydrobenzo[b]furan-2-ones demonstrated antiangiogenic activity in vitro, suggesting potential therapeutic applications in cancer treatment (Braud et al., 2003).
3. Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, benzo[b]furan derivatives have been synthesized for various potential therapeutic applications. One study produced novel 3-acetoacetylaminobenzo[b]furan derivatives showing moderate cysteinyl leukotriene receptor 2 antagonistic activity, indicating potential for treating conditions like asthma or allergies (Tsuji et al., 2003).
4. Insecticidal Properties
Compounds derived from 2,3-dihydrobenzo[b]furan have demonstrated significant insecticidal properties. A study synthesized various chrysanthemates from benzo[b]furan derivatives, which were more potent than traditional insecticides against the American cockroach (Nakada et al., 1978).
properties
IUPAC Name |
(3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBXMXPGDPVIY-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline](/img/structure/B2357486.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2357489.png)



![4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2357494.png)
![6-Cyclopropyl-2-[[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2357496.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B2357498.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2357500.png)

![[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)
![Ethyl 2-({[(3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2357506.png)
![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)